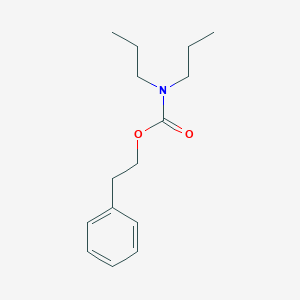
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- is a complex peptide compound composed of multiple amino acids This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).
Análisis De Reacciones Químicas
Types of Reactions
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to modulate cellular pathways.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- involves its interaction with molecular targets such as enzymes and receptors. The cysteine residue’s thiol group can form disulfide bonds, modulating protein function. Additionally, the peptide can interact with cellular pathways involved in oxidative stress and inflammation, providing potential therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine (NAC): Known for its antioxidant properties and use in treating acetaminophen overdose.
L-Lysine: An essential amino acid involved in protein synthesis and various metabolic processes.
L-Valine: A branched-chain amino acid important for muscle metabolism and tissue repair.
Uniqueness
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- is unique due to its combination of multiple amino acids, providing a multifunctional peptide with diverse applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic use.
Propiedades
Número CAS |
348129-31-7 |
|---|---|
Fórmula molecular |
C27H52N8O6S |
Peso molecular |
616.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C27H52N8O6S/c1-15(2)21(23(30)37)34-24(38)19(11-7-9-13-29)33-27(41)22(16(3)4)35-25(39)18(10-6-8-12-28)32-26(40)20(14-42)31-17(5)36/h15-16,18-22,42H,6-14,28-29H2,1-5H3,(H2,30,37)(H,31,36)(H,32,40)(H,33,41)(H,34,38)(H,35,39)/t18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
HFSXTGZLIKRUFD-YFNVTMOMSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)

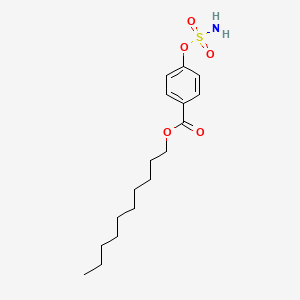


![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
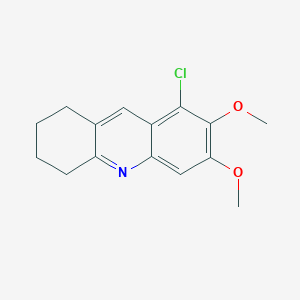
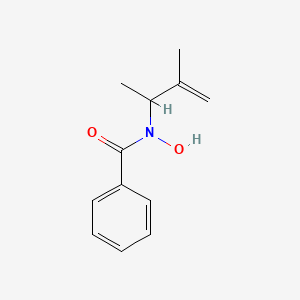
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)

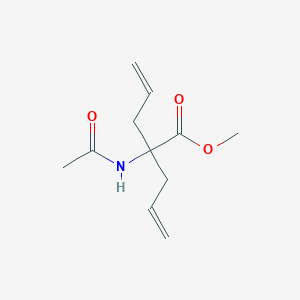
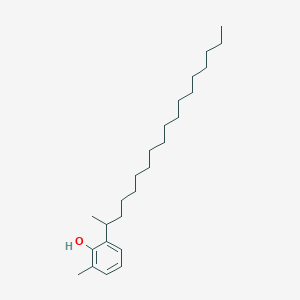
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)
